

Application Notes and Protocols for Yoda-1 in Patch-Clamp Electrophysiology Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Yoda-1**, a selective Piezo1 channel agonist, in patch-clamp electrophysiology studies. This document outlines the mechanism of action of **Yoda-1**, presents detailed protocols for its application, and summarizes key quantitative data from published research.

Introduction to Yoda-1

Yoda-1 is a synthetic small molecule that has been instrumental in the study of the mechanosensitive ion channel Piezo1.[1][2][3] It selectively activates Piezo1, making it an invaluable tool for investigating the channel's role in various physiological processes, including vascular development, cell volume regulation, and mechanotransduction.[1][2][3] Unlike mechanical stimuli, **Yoda-1** provides a chemical method for activating Piezo1, allowing for more controlled and targeted experimental designs.[2][3] **Yoda-1** is not an agonist for the related Piezo2 channel, ensuring specificity in studies focusing on Piezo1.[1][2][3]

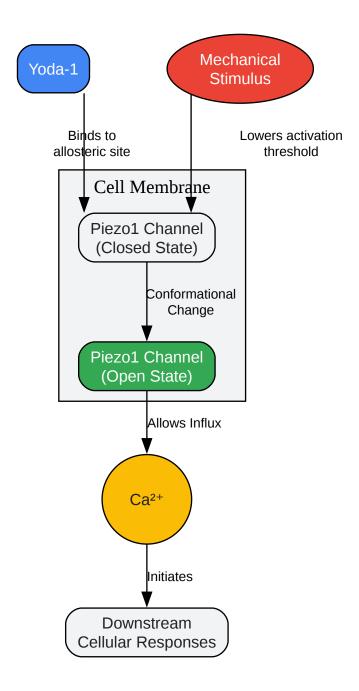
Mechanism of Action

Yoda-1 activates Piezo1 by binding to an allosteric site on the channel, distinct from the pore region.[4][5] This binding is thought to act as a "molecular wedge," facilitating the force-induced conformational changes that lead to channel opening.[4][5][6] This mechanism effectively lowers the mechanical threshold for Piezo1 activation.[4][5][6] Electrophysiological studies have shown that **Yoda-1** modulates the gating kinetics of Piezo1, primarily by slowing the



inactivation phase of mechanically-induced currents and sensitizing the channel to mechanical stimuli.[2][3] It has been demonstrated that **Yoda-1** can activate purified Piezo1 channels reconstituted in artificial lipid bilayers, indicating that no other cellular components are necessary for its primary function.[2][3]

The following diagram illustrates the proposed signaling pathway for **Yoda-1** activation of Piezo1 channels.



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Caption: Signaling pathway of Yoda-1 activating Piezo1 channels.

Quantitative Data Summary

The following tables summarize key quantitative data for **Yoda-1** from various patch-clamp electrophysiology studies.

Table 1: Effective Concentrations of Yoda-1

Parameter	Concentration	Cell Type	Notes	Reference
EC50	1391 nM	Human Red Blood Cells	Automated patch-clamp	[7]
EC50 (Yoda2)	305 nM	Human Red Blood Cells	Yoda2 is a more potent analog	[7]
Effective Concentration	10 μΜ	HEK293T cells expressing mPiezo1	Used in whole- cell configuration	[2][3]
Effective Concentration	30 μΜ	HEK293T cells expressing mPiezo1	Used in cell- attached patch- clamp	[2][3][8]
Effective Concentration	5-10 μΜ	mPiezo1 HEK293T cells	Used with shear stress in automated patch-clamp	[9]
Effective Concentration	3-10 μΜ	Mouse myotubes	Induced Ca2+ oscillations	[10]

Table 2: Effects of Yoda-1 on Piezo1 Channel Kinetics



Parameter	Effect	Experimental Conditions	Cell Type	Reference
Inactivation Kinetics	Slowed inactivation phase	Cell-attached and whole-cell patch-clamp with mechanical stimulation	HEK293T cells expressing mPiezo1	[2][3]
Mechanical Sensitivity	Reduced half- maximal activation pressure (P50) by ~15 mm Hg	Cell-attached patch-clamp with negative pressure pulses	HEK293T cells expressing mPiezo1	[2][3]
Basal Activity	Induced small currents (9.0 ± 2.2% of maximal) in the absence of pressure	Cell-attached patch-clamp	HEK293T cells expressing mPiezo1	[2][3]
Deactivation and Inactivation	Slowed kinetics	Whole-cell voltage-clamp with poking stimulus	mPiezo1- transfected HEK293TΔPZ1 cells	[8]
Recovery from Inactivation	Accelerated	Whole-cell voltage-clamp with repeated poking stimuli	mPiezo1- transfected HEK293TΔPZ1 cells	[8]

Experimental Protocols

This section provides detailed protocols for the use of **Yoda-1** in patch-clamp electrophysiology experiments.

Preparation of Yoda-1 Stock Solution



- Reconstitution: **Yoda-1** is hydrophobic. Prepare a high-concentration stock solution (e.g., 10-40 mM) in dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate extracellular/bath solution. Ensure thorough mixing. Note that at higher concentrations (>20 μM), Yoda-1 solutions may become opaque, which could affect the actual concentration.[3]

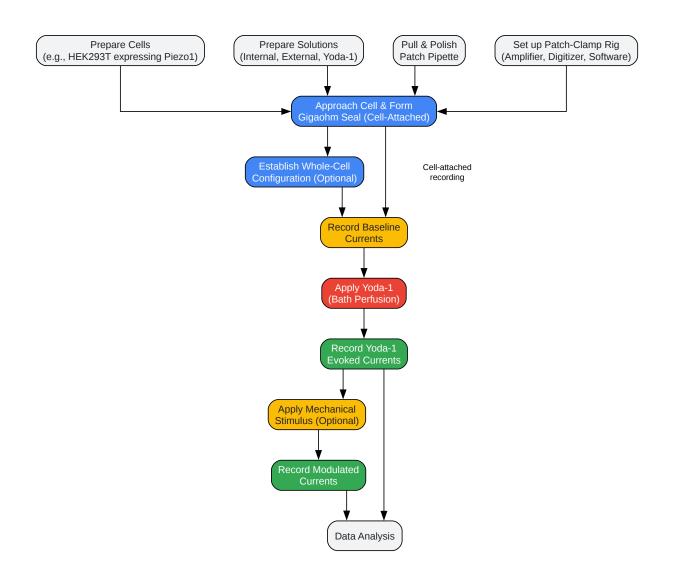
Cell Preparation

- Cell Lines: HEK293T cells are commonly used for heterologous expression of Piezo1 channels.[2][3][8][9] Other cell types endogenously expressing Piezo1, such as red blood cells or neuronal cells, can also be used.[7][11]
- Transfection: For cells not endogenously expressing Piezo1, transiently transfect with a plasmid encoding the desired Piezo1 construct (e.g., mouse or human Piezo1).
- Cell Culture: Culture cells in appropriate media and conditions. For patch-clamp experiments, plate cells on glass coverslips at a suitable density to allow for easy patching of individual cells.

Patch-Clamp Electrophysiology Protocol

The following diagram outlines a typical experimental workflow for a patch-clamp experiment using **Yoda-1**.



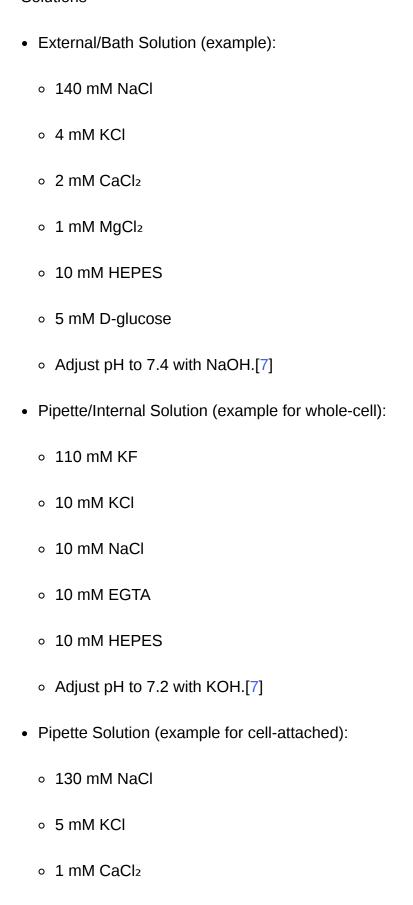


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Caption: Experimental workflow for a patch-clamp study using Yoda-1.



Solutions





- 1 mM MgCl₂
- 10 mM TEA-Cl
- 10 mM HEPES
- Adjust pH to 7.3 with NaOH.[2][3]
- Yoda-1 can be included directly in the pipette solution for cell-attached recordings.[2][3]

Recording Procedure

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution. Fire-polish the pipette tip.
- Cell Approaching and Sealing: Under microscopic guidance, approach a target cell with the patch pipette. Apply slight positive pressure to keep the tip clean. Once in contact with the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
- Configuration:
 - Cell-Attached: Record single-channel or macroscopic currents from the patched membrane. Yoda-1 can be included in the pipette solution or washed into the bath.
 - Whole-Cell: After forming a giga-seal, apply a brief pulse of strong suction to rupture the membrane patch and gain electrical access to the entire cell.

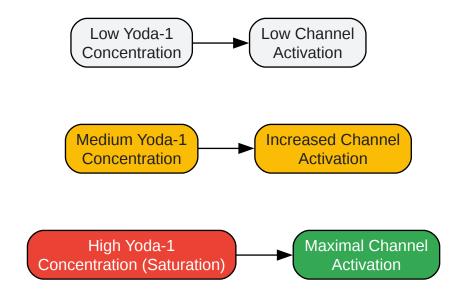
Data Acquisition:

- Voltage Protocol: Use appropriate voltage protocols to elicit and measure currents. For example, a voltage ramp from -100 mV to +80 mV can be used to determine the current-voltage relationship.[7][11][12] A holding potential of -60 mV or -80 mV is common.[2][3] [11][12]
- Baseline Recording: Record baseline currents before the application of Yoda-1.
- Yoda-1 Application: Apply Yoda-1 to the bath via a perfusion system. For automated patch-clamp systems, cumulative concentrations can be applied.[7]



- Mechanical Stimulation (Optional): Apply mechanical stimuli such as negative pressure through the patch pipette or indentation with a probe to study the modulatory effects of Yoda-1 on mechanically-gated currents.[2][3][8]
- Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and voltage dependence.

The logical relationship between **Yoda-1** concentration and Piezo1 channel activation is depicted in the following diagram.



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Caption: Yoda-1 concentration and Piezo1 channel activation relationship.

Troubleshooting and Considerations

- Solubility: Due to its hydrophobicity, ensure Yoda-1 is fully dissolved in DMSO before
 preparing the final working solution. Inadequate dissolution can lead to variability in results.
- DMSO Control: Always perform control experiments with the same concentration of DMSO used in the **Yoda-1** working solution to account for any vehicle effects.
- Cell Health: Ensure cells are healthy and have a stable resting membrane potential before starting recordings.



- Temperature and Voltage Dependence: The effects of **Yoda-1** can be modulated by temperature and membrane potential.[1][8][13] Consider these factors when designing and interpreting experiments.
- Automated Patch-Clamp: High-throughput automated patch-clamp systems can be used for screening and pharmacological studies of Yoda-1 and its analogs on Piezo1 channels.[7][9]
 [11][12]

By following these guidelines and protocols, researchers can effectively utilize **Yoda-1** as a tool to investigate the function and pharmacology of Piezo1 channels in a variety of experimental contexts.

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